molecular formula C22H25N5O6 B4929006 N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide

N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B4929006
M. Wt: 455.5 g/mol
InChI Key: RBYWZJOLQPIVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as MNPEE, is a compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. MNPEE is a small molecule that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism Of Action

The exact mechanism of action of N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide is still under investigation. However, it has been suggested that N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide exerts its pharmacological effects by modulating the activity of key signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a crucial role in the pathogenesis of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has several advantages as a research tool, including its small size, ease of synthesis, and ability to modulate key signaling pathways involved in inflammation and cancer. However, its limitations include its potential toxicity and the need for further investigation to determine its optimal dosage and administration.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide and its potential therapeutic applications. Some future directions for research include investigating the effect of N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide on other signaling pathways involved in inflammation and cancer, determining its optimal dosage and administration, and evaluating its efficacy in animal models of disease. Additionally, N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide could be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide can be synthesized via a multistep process involving the reaction of 4-methoxyaniline with ethylenediamine, followed by the reaction with 4-nitrobenzoyl chloride and piperazine. The resulting product is purified by column chromatography to obtain N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide in high yield and purity.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O6/c1-33-19-8-4-17(5-9-19)24-21(29)20(28)23-10-11-25-12-14-26(15-13-25)22(30)16-2-6-18(7-3-16)27(31)32/h2-9H,10-15H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYWZJOLQPIVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methoxyphenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide

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